molecular formula C30H27ClN6O2 B13756306 N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1) CAS No. 7194-50-5

N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)

Cat. No.: B13756306
CAS No.: 7194-50-5
M. Wt: 539.0 g/mol
InChI Key: XTQPQRJVXJJBHS-UHFFFAOYSA-N
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Description

N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide–hydrogen chloride (1/1) is a complex organic compound that features both imidazole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide typically involves the reaction of naphthalene-2,7-dicarboxylic acid with 3-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolone derivatives, dihydro derivatives, and substituted aromatic compounds .

Scientific Research Applications

N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea
  • 1,3-Bis(2,6-bis(pentan-3-yl)phenyl)-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl

Uniqueness

N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide is unique due to its combination of imidazole and naphthalene moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

7194-50-5

Molecular Formula

C30H27ClN6O2

Molecular Weight

539.0 g/mol

IUPAC Name

2-N,7-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide;hydrochloride

InChI

InChI=1S/C30H26N6O2.ClH/c37-29(35-25-5-1-3-20(17-25)27-31-11-12-32-27)22-9-7-19-8-10-23(16-24(19)15-22)30(38)36-26-6-2-4-21(18-26)28-33-13-14-34-28;/h1-10,15-18H,11-14H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);1H

InChI Key

XTQPQRJVXJJBHS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CC(=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl

Origin of Product

United States

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